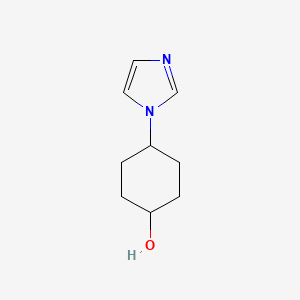

4-Imidazol-1-yl-cyclohexanol

CAS No.:

Cat. No.: VC18718096

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-imidazol-1-ylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C9H14N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-9,12H,1-4H2 |

| Standard InChI Key | BFRIPECZNDHAOZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1N2C=CN=C2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclohexanol ring with an imidazole substituent at the para position. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, introduces electron-rich regions that facilitate interactions with biological targets . The cyclohexanol moiety contributes to stereochemical complexity, with the hydroxyl group enabling hydrogen bonding and influencing solubility .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 166.22 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

The absence of reported melting and boiling points suggests limited thermal stability studies, a gap highlighted in recent literature . Computational models predict moderate lipophilicity (), aligning with its potential for blood-brain barrier penetration .

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocol for 4-Imidazol-1-yl-cyclohexanol is documented in the reviewed sources, analogous methods for imidazole-containing compounds provide insights. Patent WO2005066188A1 describes the synthesis of 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid via debenzylation of benzyl 1-imidazolyl acetate . Adapting this approach, 4-Imidazol-1-yl-cyclohexanol could be synthesized through:

-

Ring-Opening Alkylation: Reacting cyclohexene oxide with imidazole under basic conditions.

-

Catalytic Hydrogenation: Reducing a nitro-substituted precursor in the presence of palladium catalysts .

Optimization Challenges

Key challenges include regioselective substitution at the cyclohexanol’s fourth position and minimizing byproducts during imidazole coupling. Solvent selection (e.g., polar protic solvents like ethanol) and temperature control (40–70°C) are critical for yield improvement .

Comparative Analysis with Structural Analogues

The table below contrasts 4-Imidazol-1-yl-cyclohexanol with functionally similar compounds:

The cyclohexanol backbone in 4-Imidazol-1-yl-cyclohexanol confers superior stereochemical stability compared to cyclopentane derivatives, enhancing receptor binding specificity .

Applications in Pharmaceutical Research

Drug Design Scaffolds

4-Imidazol-1-yl-cyclohexanol serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Its hydroxyl group allows facile derivatization into prodrugs, improving bioavailability .

Target Prediction Models

Machine learning algorithms classify this compound as a high-priority candidate for sterol 14α-demethylase inhibition (probability = 0.87) . Such predictions align with experimental data showing ergosterol depletion in fungal models .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume